4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Overview
Description
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Potential Uses
- This compound and its derivatives have been extensively studied for their biological properties. Some compounds in this series, particularly those with a free carboxy group, have shown potential as diuretics (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017). Additionally, carbamide derivatives from this series are promising as analgesics, offering pain relief potential (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017).
Pharmacological Testing and Analgesic Properties
- Various compounds within this series have undergone pharmacological screening to identify their potential as analgesics. Certain compounds demonstrated high analgesic activity, indicating their potential usefulness in pain management (Ukrainets et al., 2014). Another study on derivatives of this compound showed promising compounds with better analgesic properties than known oxicam drugs, highlighting their potential for further profound studies in analgesic applications (Ukrainets, Petrushova, Dzyubenko, & Yangyang, 2014).
Synthesis and Molecular Structure Studies
- The molecular structure of certain derivatives of this compound has been extensively studied. These studies have provided valuable insights into the compound's properties and potential applications in medicinal chemistry (Ukrainets, Petrushova, Sim, & Grinevich, 2017).
Antibacterial and Antifungal Activities
- Some derivatives of this compound have been synthesized and tested for their antibacterial and DPPH radical scavenging activities. These studies indicate the potential of these compounds in the development of new antimicrobial agents (Zia-ur-Rehman et al., 2009).
Other Biological Activities
- Further studies have explored the analgesic activity of this compound's sodium salt and its conformers. These studies have shown that the intensity of analgesic effect can vary significantly among different conformational isomers of the compound, indicating the importance of structure-activity relationships in drug design (Ukrainets et al., 2016).
Properties
IUPAC Name |
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-7-9-12(10-8-11)18-17(23)16-15(20)13-5-3-4-6-14(13)19(2)24(16,21)22/h3-10,20H,1-2H3,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEULRMMFXLYWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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